N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Overview
Description
N-acetyl-2,3-dehydro-2-Deoxyneuraminic Acid methyl ester is a natural product produced by the human body. It is known for its ability to induce apoptosis in cancer cells and modulate gene expression . This compound is also a specific endogenous neuraminidase inhibitor, which makes it valuable for studying various biological processes .
Mechanism of Action
Target of Action
The primary target of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester is neuraminidase, also known as sialidase . Neuraminidase is an enzyme that cleaves sialic acid residues from glycoconjugates and is found in a variety of organisms, including bacteria, viruses, and mammals .
Mode of Action
This compound acts as a potent inhibitor of neuraminidase . It is believed to bind to the catalytic site of neuraminidase, acting as a transition state analog . This binding inhibits the activity of neuraminidase, preventing it from cleaving sialic acid residues .
Biochemical Pathways
By inhibiting neuraminidase, this compound affects the sialylation-desialylation cycles, which are crucial for the development and function of various biological processes and pathways . These processes include cellular communication, adhesion, and viral propagation .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The inhibition of neuraminidase by this compound can lead to various molecular and cellular effects. For instance, it has been shown to reduce latency to first seizure and increase seizure duration in a rat model of potassium-induced seizures . In another study, it was found to attenuate fibrosis in a mouse model of pulmonary fibrosis .
Biochemical Analysis
Biochemical Properties
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester shows inhibitory activities against human neuraminidase enzymes NEU1, NEU2, NEU3, and NEU4 . It interacts with these enzymes and inhibits their activity, thereby affecting the sialylation-desialylation cycles that are crucial for various biological processes .
Cellular Effects
This compound has been shown to influence cell function . It can modulate gene expression and impact cell signaling pathways . Its effects on cellular metabolism are also noteworthy .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to act by binding to the catalytic site of neuraminidase as a transition state analog .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In a rat model of potassium-induced seizures, it was observed that this compound reduces latency to first seizure and increases seizure duration .
Metabolic Pathways
This compound is involved in metabolic pathways that depend upon sialylation-desialylation cycles . It interacts with enzymes and cofactors involved in these pathways.
Preparation Methods
The synthesis of N-acetyl-2,3-dehydro-2-Deoxyneuraminic Acid methyl ester involves several steps. One common method includes the hydrazinolysis of 2,3-didehydro-2-deoxy-N-trifluoroacetylneuraminic acid to produce 2,3-didehydro-2-deoxyneuraminic acid, followed by N-trifluoroacetylation
Chemical Reactions Analysis
N-acetyl-2,3-dehydro-2-Deoxyneuraminic Acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine for hydrazinolysis and trifluoroacetic anhydride for N-trifluoroacetylation . The major products formed from these reactions are derivatives of the original compound, such as 2,3-didehydro-2-deoxyneuraminic acid and its N-trifluoroacetylated form .
Scientific Research Applications
N-acetyl-2,3-dehydro-2-Deoxyneuraminic Acid methyl ester has numerous scientific research applications. It is used to study the roles of endogenous neuraminidase in the development and function of neural processes and pathways . Additionally, it is employed in research on bacterial, viral, and animal neuraminidase inhibition . The compound’s ability to induce apoptosis in cancer cells and modulate gene expression makes it valuable in cancer research . It is also used to investigate the regulation of neuronal and network excitability in the hippocampus .
Comparison with Similar Compounds
N-acetyl-2,3-dehydro-2-Deoxyneuraminic Acid methyl ester is unique due to its specific inhibition of neuraminidases and its ability to modulate gene expression. Similar compounds include 2,3-dehydro-2-deoxy-N-acetylneuraminic acid and its derivatives, which also inhibit neuraminidases but may have different specificities and potencies . Another similar compound is 2,3-didehydro-2,3-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic acid, which is synthesized from the acetylated methyl esters of Kdn .
Properties
IUPAC Name |
methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPILYXOSOLBQAQ-CNYIRLTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448987 | |
Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25875-99-4 | |
Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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